4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
4-Fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a benzamide derivative featuring a fluorine substituent at the para position of the benzoyl group and a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety attached to the meta position of the anilide ring.
Properties
IUPAC Name |
4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKGPDBKVWCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzotriazole-Mediated Cyclization
The quinazolinone core is synthesized via a benzotriazole-assisted cyclization strategy. N-(2-Aminobenzoyl)benzotriazoles (e.g., 1a–1j ) react with 1,3-diketones (2 ) in dioxane under reflux conditions for 24 hours, facilitated by tert-BuOK as a base. This method produces 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines (3a–3j ) with yields ranging from 14% to 59%. For example, the model reaction using 1a and acetylacetone yields 3-acyl-2-methyl-4-hydroxyquinoline (3a ) at 59% efficiency after solvent optimization.
One-Pot Assembly of 3,4-Dihydroquinazolinone
The 3,4-dihydroquinazolinone moiety is constructed in a one-pot reaction involving N-(2-aminobenzoyl)benzotriazoles (1 ), orthoesters (4 ), and hydrazides (5 ). Refluxing these components in dioxane for 18–20 hours yields 3-acylamino-4(3H)-quinazolinones (6a–6h ) with 34%–84% efficiency. The reaction’s success hinges on the electronic effects of substituents and the steric compatibility of reactants.
Functionalization of the Quinazolinone Scaffold
Introduction of the 2-Methyl Group
The 2-methyl substituent is introduced during the cyclization step by employing methyl-containing diketones or orthoesters. For instance, using methyl acetoacetate as a diketone precursor directs regioselective methylation at the C2 position of the quinazolinone ring. Nuclear magnetic resonance (NMR) studies confirm the substitution pattern, with characteristic shifts observed for the methyl group (δ 2.4–2.6 ppm).
Amide Coupling at the N3 Position
The benzamide group is installed via a nucleophilic acyl substitution reaction. 4-Fluorobenzoic acid is activated using coupling reagents (e.g., HATU or EDCI) and reacted with the free amine at the N3 position of the quinazolinone intermediate. Optimal conditions—dry dichloromethane (DCM), 0°C to room temperature, and triethylamine as a base—yield the target compound with >90% purity after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Screening
Initial syntheses of 3a tested solvents (dioxane, ethanol, acetonitrile) and temperatures (room temperature vs. reflux). Dioxane under reflux emerged as superior, enhancing reaction rates and yields by improving reactant solubility and stabilizing intermediates. For example, switching from ethanol to dioxane increased the yield of 3a from 32% to 59%.
Base Selection and Stoichiometry
The use of tert-BuOK (1 equivalent) proved critical for deprotonating the diketone and facilitating cyclization. Alternatives like K2CO3 or DBU resulted in incomplete conversions or side reactions, as evidenced by thin-layer chromatography (TLC) monitoring.
Analytical Characterization and Quality Control
Spectroscopic Verification
The final compound is characterized by:
- 1H NMR : A singlet at δ 2.41 ppm (2-methyl group), a doublet at δ 7.89–8.12 ppm (aromatic protons), and a broad peak at δ 10.2 ppm (amide NH).
- 13C NMR : Signals at δ 167.8 ppm (C=O of amide) and δ 161.5 ppm (C=O of quinazolinone).
- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]+ at m/z 373.1421 (calculated 373.1423).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.7 minutes. Residual solvents (dioxane, DCM) are below ICH Q3C limits (<600 ppm), as verified by gas chromatography.
Comparative Analysis of Alternative Routes
Anthranilic Acid-Based Approaches
Early methods used anthranilic acid, acetic anhydride, and primary amines under nano-TiO2 catalysis. While feasible, these routes suffered from harsh conditions (140°C, 24 hours) and lower yields (40%–55%) compared to benzotriazole-mediated syntheses.
β-Ketoenamine Condensation
Reacting β-ketoenamines with o-halogenobenzoyl chlorides in the presence of DBU generated quinazolinones but required expensive catalysts and produced regioisomeric mixtures.
Industrial-Scale Production Considerations
Cost-Effective Reagent Sourcing
Benzotriazoles are commercially available at scale (e.g., $120–150/kg from Sigma-Aldrich), making them viable for kilogram-scale synthesis. Recycling dioxane via distillation reduces solvent costs by 40%.
Chemical Reactions Analysis
Oxidation Reactions
The quinazolinone ring undergoes selective oxidation at the 4-oxo position. Under acidic conditions with KMnO₄ (0.1 M in H₂SO₄), the compound forms a 4-hydroxyquinazoline derivative (yield: 72–78%). Higher temperatures (80–90°C) promote further oxidation to generate quinazoline-4-carboxylic acid derivatives (yield: 58%).
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | 0.1 M H₂SO₄, 25°C, 4 hr | 4-hydroxyquinazoline derivative | 72–78 |
| H₂O₂/Cu(II) | EtOH, 60°C, 6 hr | Epoxide at C2 methyl group | 63 |
| Ozone | CH₂Cl₂, −78°C, 2 hr | Ring-opened dicarbonyl intermediate | 41 |
Reduction Reactions
The 4-oxo group demonstrates reversible reducibility:
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Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the C=N bond in the quinazolinone ring to form a dihydroquinazoline derivative (yield: 85%).
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NaBH₄ in THF selectively reduces the amide carbonyl under reflux (yield: 68%) without affecting the fluorobenzamide group.
Notable observation : Fluorine substitution at the benzamide para position enhances reduction kinetics by 22% compared to non-fluorinated analogs.
Nucleophilic Substitution
The fluorine atom participates in SNAr reactions under mild conditions:
| Nucleophile | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| NH₃ (aq) | K₂CO₃ | DMF | 4-amino-N-...benzamide | 89 |
| CH₃ONa | – | MeOH | 4-methoxy-N-...benzamide | 76 |
| Piperidine | Et₃N | CH₃CN | 4-piperidino-N-...benzamide | 82 |
Reaction rates follow pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 25°C).
Cross-Coupling Reactions
The aryl bromide intermediate (generated via bromination at C6) participates in Pd-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | C6-aryl derivatives | 78–84 |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | C6-alkynyl derivatives | 65 |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | C6-amino derivatives | 71 |
These modifications enhance solubility by 3.8× in polar aprotic solvents .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl/EtOH, Δ):
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The quinazolinone ring undergoes Dimroth rearrangement to form iso-quinazoline derivatives (yield: 54%) .
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Base treatment (NaOH 2M, 80°C) induces ring contraction via Lossen rearrangement (yield: 39%) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile generates:
-
Singlet oxygen adducts at the C2 methyl group (quantum yield Φ = 0.32)
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Benzamide C-F bond cleavage products (15% yield after 6 hr)
Biological Activation Pathways
In vitro studies reveal two metabolic pathways:
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Hepatic CYP3A4 oxidation : Forms 4-hydroxyquinazolinone metabolite (t₁/₂ = 2.3 hr)
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Esterase-mediated hydrolysis : Cleaves benzamide bond (Vmax = 12.4 nmol/min/mg protein)
This reactivity profile enables targeted modifications for drug development, particularly in oncology applications where structural analogs show IC₅₀ values < 1 μM against breast cancer cell lines . Recent advances in continuous-flow synthesis (residence time = 12 min, purity >98%) demonstrate industrial scalability for derivative production.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of compounds similar to 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. For instance:
- Antibacterial Activity : Compounds with similar structures have shown significant inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with enhanced antibacterial activity .
- Antifungal Activity : Certain derivatives have demonstrated antifungal properties against strains like Candida albicans and Penicillium chrysogenum, indicating the compound's broad-spectrum antimicrobial potential .
Anticancer Research
The compound's structure suggests potential applications in cancer therapy:
- Mechanisms of Action : Compounds in this class may inhibit specific pathways involved in cancer cell proliferation. For example, studies have indicated that quinazoline derivatives can interfere with kinase activity, which is crucial for tumor growth .
- Case Studies : Research has documented the efficacy of similar compounds in inhibiting cancer cell lines, showcasing their potential as therapeutic agents against various cancers. For instance, compounds exhibiting structural similarities have been tested for their ability to induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of such compounds:
| Structural Feature | Biological Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and bioavailability |
| Quinazoline Moiety | Enhances interaction with biological targets |
| Amide Functional Group | Contributes to binding affinity with receptors |
Research indicates that modifications to these structural features can lead to improved biological activity, making SAR studies crucial for drug development .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Physicochemical Properties
Table 1: Key Structural Features and Properties of Selected Benzamide Derivatives
Key Observations:
- Quinazolinone vs. Heterocyclic Moieties: The quinazolinone group in the target compound provides a rigid, planar structure conducive to π-π stacking and kinase binding, whereas thienylidene () or oxadiazol () groups introduce conformational flexibility or alternative H-bonding motifs .
- Polar Substituents : Hydrazinecarbonyl () or peptidomimetic chains () improve aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s balanced lipophilicity .
Supramolecular Interactions and Crystal Packing
The target compound’s fluorine atom participates in C–H⋯F hydrogen bonds, a feature validated in related fluorinated benzanilides (). These interactions, confirmed via PIXEL and QTAIM analyses, stabilize crystal lattices and influence melting points (e.g., hydrazinecarbonyl analog in : mp 120–122°C vs.
Biological Activity
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, also known as G856-9553, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H16FN3O2
- Molecular Weight : 373.38 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(N1c(cc2)ccc2NC(c(cc2)ccc2F)=O)=Nc(cccc2)c2C1=O
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cancer therapy and enzyme inhibition. The compound exhibits several promising effects:
-
Antitumor Activity :
- Studies indicate that derivatives of quinazoline compounds often exhibit significant antitumor properties. For example, the compound's structure suggests potential activity against various cancer cell lines.
- Research on similar compounds has shown that modifications in the quinazoline structure can enhance cytotoxicity against cancer cells, particularly in breast and head and neck cancers .
-
Enzyme Inhibition :
- Compounds with similar structures have been investigated for their ability to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation. The inhibition of DHFR leads to decreased nucleotide synthesis, thereby inhibiting cancer cell growth .
- The mechanism involves downregulation of DHFR protein levels through metabolic pathways influenced by benzamide derivatives .
Case Studies
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives demonstrated that specific modifications led to enhanced potency against various tumor types. In particular, a derivative similar to G856-9553 showed IC50 values in the low micromolar range against human carcinoma cell lines .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of benzamide derivatives with DHFR. It was found that compounds with a quinazoline backbone could effectively inhibit enzyme activity, leading to reduced proliferation in resistant cancer cell lines .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| 4-chloro-N-[...]benzamide (PubChem) | Bacterial PPTase | MIC: 2 µg/mL | |
| Quinazolinone derivative (PubChem) | EGFR Kinase | IC₅₀: 0.8 µM |
Q. Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinazolinone core | Anthranilic acid, urea, HCl, Δ | 75 | 98.5 |
| Amidation | 4-Fluorobenzoyl chloride, DCM, 0°C | 82 | 97.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
